(1,3-Dihydro-2-benzofuran-4-ylmethyl)amine is a compound that belongs to the class of benzofuran derivatives, which are recognized for their diverse biological activities and potential therapeutic applications. Benzofurans are characterized by a fused benzene and furan ring, providing a scaffold for various modifications that enhance their pharmacological properties. This specific compound is notable for its melatonergic activity, which suggests its potential use in treating sleep disorders and other related conditions .
The compound can be synthesized from readily available benzofuran derivatives through various chemical reactions. These derivatives are commonly found in natural products and have been extensively studied for their pharmacological properties. The synthesis of (1,3-dihydro-2-benzofuran-4-ylmethyl)amine typically involves the reaction of benzofuran derivatives with specific amines or other reagents to introduce the amine functional group at the desired position .
(1,3-Dihydro-2-benzofuran-4-ylmethyl)amine is classified as an organic compound and specifically as an amine due to the presence of the amino group. It also falls under the category of heterocyclic compounds due to the inclusion of the furan ring in its structure. Benzofuran derivatives are often classified based on their biological activity, including anti-inflammatory, antimicrobial, and anticancer properties .
The synthesis of (1,3-dihydro-2-benzofuran-4-ylmethyl)amine can be achieved through several methods:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and catalyst selection to optimize yields and minimize side reactions. For example, using solvents like methyl ethyl ketone in conjunction with potassium carbonate has been reported to facilitate the formation of benzofuran derivatives effectively .
The molecular structure of (1,3-dihydro-2-benzofuran-4-ylmethyl)amine features a dihydrobenzofuran core with an amine group attached to a methyl side chain at the 4-position. The structural formula can be represented as follows:
This indicates that the compound consists of 11 carbon atoms, 13 hydrogen atoms, and one nitrogen atom.
The molecular weight of (1,3-dihydro-2-benzofuran-4-ylmethyl)amine is approximately 175.23 g/mol. The compound's melting point and boiling point are yet to be extensively characterized in literature but are essential for understanding its physical properties.
(1,3-Dihydro-2-benzofuran-4-ylmethyl)amine can participate in various chemical reactions:
These reactions typically require specific conditions such as strong bases or acids and may involve catalysts to enhance reaction rates and selectivity.
The mechanism of action for (1,3-dihydro-2-benzofuran-4-ylmethyl)amine primarily involves its interaction with melatonin receptors in the brain. By mimicking melatonin's action, this compound may help regulate circadian rhythms and promote sleep .
Studies have indicated that compounds similar to (1,3-dihydro-2-benzofuran-4-ylmethyl)amine exhibit high binding affinities for melatonin receptors, suggesting a potential for therapeutic applications in sleep disorders.
While specific data on physical properties like solubility and state at room temperature may vary based on synthesis methods, compounds within this class generally exhibit moderate solubility in organic solvents.
(1,3-Dihydro-2-benzofuran-4-ylmethyl)amine is expected to be stable under standard laboratory conditions but may be sensitive to strong acids or bases due to the presence of the amine functional group.
(1,3-Dihydro-2-benzofuran-4-ylmethyl)amine has potential applications in pharmacology due to its melatonergic properties. It may serve as a lead compound for developing new treatments for insomnia or other sleep-related disorders. Furthermore, ongoing research into benzofuran derivatives suggests they could play significant roles in anticancer therapies and antimicrobial agents .
The stereoselective formation of the dihydrobenzofuran core is critical for producing enantioenriched intermediates. Organocatalysis, particularly N-heterocyclic carbene (NHC)-mediated intramolecular Stetter reactions, enables access to chiral 2,2-disubstituted benzofuran-3(2H)-ones containing fully substituted quaternary stereocenters. Terpene-derived triazolium salts (e.g., camphor- or pinene-based precatalysts L and O) activate salicylaldehyde-derived substrates via umpolung chemistry, facilitating enantioselective cyclization onto β,β-disubstituted Michael acceptors. This process constructs the benzofuran ring with exceptional enantiocontrol (up to 99% ee) and high yields (≤98%) under mild conditions [1].
Table 1: Optimization of NHC-Catalyzed Intramolecular Stetter Reaction
Precatalyst | Base | Solvent | Time (h) | Yield (%) | ee (%) |
---|---|---|---|---|---|
L (camphor) | Et₃N (20 mol%) | Cyclohexane | 3 | 98 | 97 |
O (pinene) | t-BuOK (20 mol%) | MTBE | 0.5 | 95 | 97 |
C (camphor) | Et₃N (200 mol%) | Toluene | 6 | 75 | 84 |
Critical parameters influencing enantioselectivity include:
This methodology tolerates diverse aliphatic substituents (linear, branched, cyclic) and ester functionalities, enabling modular construction of chiral dihydrobenzofuran precursors for amine functionalization [1].
Palladium and copper catalytic systems enable efficient cis-dihydrobenzofuran synthesis through carbonylative cyclization or tandem C–O bond formation/reduction sequences. Key advances include:
Table 2: Transition Metal-Catalyzed Dihydrobenzofuran Synthesis
Substrate Class | Catalyst System | Key Conditions | Yield (%) | Diastereoselectivity |
---|---|---|---|---|
o-Halostyrenes | Pd(OAc)₂, CO (1 atm) | DMF, 80°C | 85–92 | N/A |
o-Hydroxy propargyl amines | CuI/PdCl₂(PPh₃)₂ | O₂, DMSO, 60°C | 78 | >20:1 cis |
o-Allylphenols | Pd/C (10 wt%), H₂ (50 psi) | EtOAc, rt | >90 | N/A |
These methods provide complementary approaches to the dihydrobenzofuran scaffold, with choice dictated by substituent tolerance and stereochemical requirements [5].
Installation of the aminomethyl group at C4 employs two primary strategies:
Late-stage amination: 4-Bromomethyl dihydrobenzofurans undergo clean Sₙ2 displacement with azide anions, followed by Staudinger reduction or catalytic hydrogenation to deliver primary amines (65–80% yield). Steric hindrance at C2 minimally impacts substitution efficiency [3].
Reductive amination: Dihydrobenzofuran-4-carbaldehydes react with ammonium acetate/NaBH₃CN, directly providing the primary amine (70–75% yield). This approach avoids potential alkyl halide elimination side reactions [3].
Table 3: Nucleophilic Amination of Dihydrobenzofuran Scaffolds
Method | Substrate | Reagents/Conditions | Yield (%) |
---|---|---|---|
Azide displacement | 4-Bromomethyl derivative | NaN₃, DMF, 60°C; then PPh₃/H₂O | 65–80 |
Reductive amination | 4-Formyl derivative | NH₄OAc, NaBH₃CN, MeOH, 0°C→rt | 70–75 |
Gabriel synthesis | 4-Bromomethyl derivative | Phthalimide/K₂CO₃; then N₂H₄ | 60–68 |
Limitations include moderate yields (<50%) observed with sterically encumbered secondary amines and incompatibility with strong nucleophiles when using epoxide ring-opening strategies [3] [5].
Salt formation enhances crystalline properties and stability of aminomethyl dihydrobenzofurans. Hydrochloride salts are prioritized due to favorable crystallinity and GRAS status of chloride counterion. Critical process parameters:
Acid addition methodology: Slow addition of concentrated HCl (2.0–2.2 equiv) to amine solutions in anhydrous ethereal solvents (MTBE, diethyl ether) at 0–5°C prevents exothermic decomposition. Stoichiometric control is essential to avoid residual free acid contamination [2] [6].
Tartrate-assisted purification: D-Tartaric acid forms diastereomeric salts with enantiomeric amines. Sequential crystallization from ethanol/water mixtures enriches enantiopurity (>99% ee) prior to hydrochloride conversion, as demonstrated in duloxetine synthesis [2].
Counterion selection rationale: Hydrochlorides typically exhibit higher melting points (mp 158–162°C) than free bases (oil), enhancing solid-state stability. Hygroscopicity assessment via dynamic vapor sorption (DVS) confirms <0.5% water uptake at 80% RH for crystalline hydrochlorides, minimizing hydrolysis risks [6].
Table 4: Salt Characterization and Optimization
Property | Free Amine | Hydrochloride Salt | Tartrate Salt |
---|---|---|---|
Physical form | Oil | Crystalline solid | Crystalline solid |
Melting point (°C) | N/A | 158–162 | 175–178 |
Hygroscopicity (% wt gain at 80% RH) | High | <0.5% | 1.2% |
Aqueous solubility (mg/mL) | Low | >100 | 85 |
Crystallization optimization employs solvent/anti-solvent pairs (e.g., acetone/heptane) to control particle morphology. Process parameters include:
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7